molecular formula C19H18Cl2N2O B3554819 1-[3-(3,4-dichlorophenyl)acryloyl]-4-phenylpiperazine

1-[3-(3,4-dichlorophenyl)acryloyl]-4-phenylpiperazine

Cat. No. B3554819
M. Wt: 361.3 g/mol
InChI Key: SSAUNLGEEKMTHI-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dichlorophenyl)acryloyl]-4-phenylpiperazine, commonly known as DCPP, is a chemical compound that has been widely studied for its potential therapeutic applications. DCPP belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

DCPP has been widely studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. DCPP has also been studied for its potential use as a cognitive enhancer and an analgesic agent. The compound has shown to have a high affinity for certain receptors in the brain, which makes it a potential target for drug development.

Mechanism of Action

DCPP acts as a selective serotonin receptor agonist, which means that it binds to specific receptors in the brain and activates them. The compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DCPP has also been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
DCPP has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. DCPP has also been shown to increase the release of acetylcholine, which is involved in learning and memory processes. The compound has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

DCPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a convenient tool for studying the effects of selective serotonin receptor agonists. DCPP has also been shown to have a high selectivity for certain receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of DCPP is that it has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of DCPP. One area of research is the development of DCPP analogs with improved selectivity and efficacy. Another area of research is the study of the long-term effects of DCPP on the brain and behavior. Additionally, the potential use of DCPP as a therapeutic agent for various neurological disorders warrants further investigation. Overall, DCPP has shown promising results in various scientific research studies and has the potential to be a valuable tool for studying the role of serotonin receptors in the brain.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O/c20-17-8-6-15(14-18(17)21)7-9-19(24)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAUNLGEEKMTHI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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